2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 304864-86-6
VCID: VC5909657
Molecular Formula: C16H12ClN3O2
Molecular Weight: 313.74
* For research use only. Not for human or veterinary use.
![2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 304864-86-6](/images/structure/VC5909657.png)
Description |
2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a complex organic compound belonging to the pyrido-pyrimidine class. This molecule has garnered significant attention in medicinal chemistry due to its potential pharmacological properties. The compound's structure consists of a pyrido-pyrimidine core with a 4-chlorophenylamino group attached, which contributes to its biological activity. Synthesis and CharacterizationThe synthesis of 2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step reactions starting from appropriate precursors. The process may include condensation reactions and the use of specific reagents to ensure high yields and purity. Techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are commonly used for purification. Synthesis Steps
Potential ApplicationsThis compound is of interest in medicinal chemistry due to its potential pharmacological properties. Research studies may focus on its interaction with biological targets, including kinetic data and binding affinities. The compound could have applications in drug development, particularly in areas where pyrido-pyrimidine derivatives have shown promise. Potential Applications Table
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CAS No. | 304864-86-6 | ||||||
Product Name | 2-[(4-chlorophenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde | ||||||
Molecular Formula | C16H12ClN3O2 | ||||||
Molecular Weight | 313.74 | ||||||
IUPAC Name | 2-(4-chloroanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | ||||||
Standard InChI | InChI=1S/C16H12ClN3O2/c1-10-3-2-8-20-15(10)19-14(13(9-21)16(20)22)18-12-6-4-11(17)5-7-12/h2-9,18H,1H3 | ||||||
Standard InChIKey | HAYJFGPANWEZRF-UHFFFAOYSA-N | ||||||
SMILES | CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=C(C=C3)Cl | ||||||
Solubility | not available | ||||||
PubChem Compound | 697802 | ||||||
Last Modified | Aug 17 2023 |
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